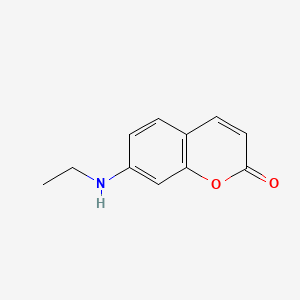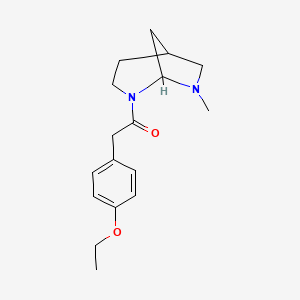
Adamantane, 1-(2-morpholinoethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adamantane, 1-(2-morpholinoethyl)-, hydrochloride is a chemical compound with the molecular formula C16-H27-N-O.Cl-H and a molecular weight of 285.90 It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure, and contains a morpholinoethyl group
Preparation Methods
The synthesis of Adamantane, 1-(2-morpholinoethyl)-, hydrochloride typically involves the N-alkylation of adamantane derivatives with 2-chloroethylmorpholine hydrochloride. The reaction conditions often include the use of a base such as sodium hydride to facilitate the alkylation process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Adamantane, 1-(2-morpholinoethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Adamantane, 1-(2-morpholinoethyl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Adamantane, 1-(2-morpholinoethyl)-, hydrochloride involves its interaction with molecular targets through its morpholinoethyl group. This interaction can affect various biochemical pathways, depending on the specific application. The exact molecular targets and pathways involved are still under investigation and may vary based on the context of its use .
Comparison with Similar Compounds
Adamantane, 1-(2-morpholinoethyl)-, hydrochloride can be compared with other similar compounds such as:
Adamantane derivatives: These compounds share the adamantane core structure but differ in their functional groups.
Morpholinoethyl derivatives: Compounds like N-(2-chloroethyl)morpholine hydrochloride have similar functional groups but different core structures.
The uniqueness of this compound lies in its combination of the adamantane core with the morpholinoethyl group, which imparts specific chemical and biological properties.
Properties
CAS No. |
52582-78-2 |
|---|---|
Molecular Formula |
C16H28ClNO |
Molecular Weight |
285.9 g/mol |
IUPAC Name |
4-[2-(1-adamantyl)ethyl]morpholine;hydrochloride |
InChI |
InChI=1S/C16H27NO.ClH/c1(2-17-3-5-18-6-4-17)16-10-13-7-14(11-16)9-15(8-13)12-16;/h13-15H,1-12H2;1H |
InChI Key |
VLRAHRUEAVCNNS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC23CC4CC(C2)CC(C4)C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E,6Z)-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-6-(1,3,3-trimethylindol-2-ylidene)hex-4-en-1-ol;perchlorate](/img/structure/B13766640.png)
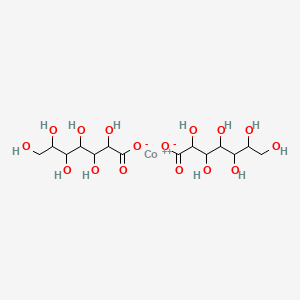
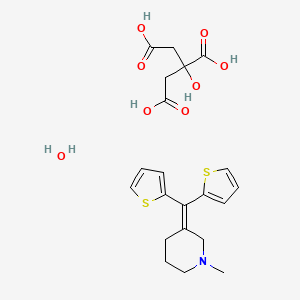
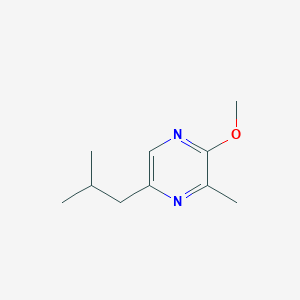
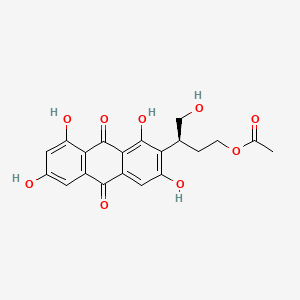
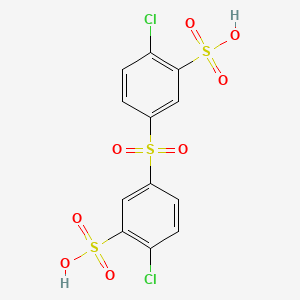
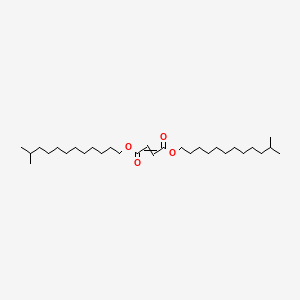
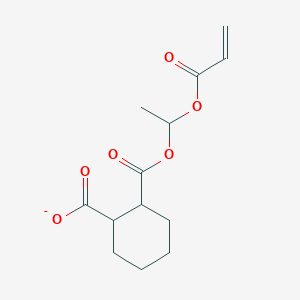
![6'-(Diethylamino)-2'-(octylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B13766681.png)
